5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
This compound belongs to the class of organic compounds known as indoles and derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The synthesis of indole derivatives involves various chemical reactions. For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications
Synthesis and Derivatives
Research has focused on synthesizing novel compounds from indole derivatives for potential applications in medicine and materials science. For instance, indole-2,3-dione has been used as a starting material in the synthesis of spiro[indoline‐3‐heterocycle]‐2‐one derivatives, showcasing its versatility in creating complex molecules with potential biological activities (Al-Thebeiti, 1994). Similarly, efforts have been made to develop new carbamate derivatives of indole, highlighting its role in the modification of compounds for increased biological efficacy (Velikorodov, Kuanchalieva, Titova, 2010).
Environmental Degradation
The degradation of substituted indoles by a methanogenic consortium reveals the potential environmental impact of indole derivatives. This study showed that indole and its derivatives can be transformed through a hydroxylation pathway, which could inform wastewater treatment processes and environmental remediation strategies (Gu, Berry, 1991).
Nucleophilic Reactivities
The nucleophilic reactivities of indoles have been studied, providing insights into the chemical behavior of indole derivatives and their potential for forming new chemical bonds. This research can inform the development of new synthetic pathways and the creation of novel indole-based compounds (Lakhdar et al., 2006).
Biocidal Effects and Synthesis
Studies on the synthesis of nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts from indole derivatives have explored their biocidal effects, demonstrating the potential application of indole derivatives in developing new antimicrobial agents (Makki, Abdel-Rahman, El-Shahawi, 2014).
Structural Studies
Structural studies of compounds like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione have been conducted to understand the molecular geometry and interactions of indole derivatives. These studies can inform the design of molecules with specific properties for applications in materials science and pharmacology (Wu, Zheng, Cao, Xiao, 2011).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific structure of the indole derivative and the target it interacts with .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-chloro-6-hydroxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUDHMLLNMEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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